(2S)-2-phenylbutane-2-ol

Description

Significance of Chiral Alcohols in Chemical Research

Chiral alcohols, and particularly tertiary alcohols, are fundamental building blocks in the construction of complex organic molecules. sioc-journal.cn Their prevalence in natural products, pharmaceuticals, and other biologically active compounds underscores their importance. sioc-journal.cnresearchgate.net The tertiary alcohol motif is increasingly sought after in drug design as it introduces a metabolically stable, fully substituted carbon atom while retaining the capacity for hydrogen bonding, which is crucial for molecular recognition and binding affinity. nih.gov

Beyond their role as structural components, chiral tertiary alcohols are also employed as valuable auxiliaries and ligands in asymmetric synthesis, guiding the stereochemical outcome of chemical reactions. researchgate.net The development of efficient and selective methods for the synthesis of these compounds remains an active and challenging area of research. sioc-journal.cn

The Unique Stereochemical Characteristics of (2S)-2-Phenylbutane-2-ol

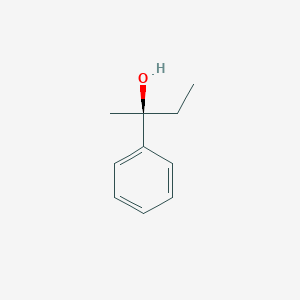

This compound is a chiral tertiary alcohol with the molecular formula C₁₀H₁₄O. nih.gov Its structure features a central quaternary carbon atom bonded to a hydroxyl group, a phenyl group, an ethyl group, and a methyl group. This specific arrangement of four different substituents around the C2 carbon atom creates a stereocenter, giving rise to two non-superimposable mirror images, or enantiomers: (S)-2-phenylbutane-2-ol and (R)-2-phenylbutane-2-ol. The "(2S)" designation specifies the absolute configuration at this stereocenter, indicating that when viewing the molecule with the lowest priority group (methyl) pointing away, the remaining groups (phenyl, ethyl, and hydroxyl) are arranged in a counter-clockwise direction according to the Cahn-Ingold-Prelog priority rules.

The presence of this well-defined stereocenter is the source of the molecule's chirality and its ability to rotate plane-polarized light, a characteristic property of optically active compounds. This distinct three-dimensional architecture is pivotal to its interactions with other chiral molecules, a fundamental principle in many biological and chemical processes.

Below is a table summarizing key properties of this compound:

| Property | Value |

| IUPAC Name | (2S)-2-phenylbutan-2-ol |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 53777-08-5 |

| Physical Form | Oil |

| InChI Key | XGLHYBVJPSZXIF-JTQLQIEISA-N |

This data is compiled from various chemical databases. nih.govsigmaaldrich.comechemi.com

Historical Context of Asymmetric Synthesis Leading to Chiral Tertiary Alcohols

The quest for enantiomerically pure compounds has a rich history, with the desirability of asymmetric synthesis being recognized as early as the 1880s by pioneers like Emil Fischer. wiley-vch.de However, the development of practical methods to achieve this goal, particularly for the synthesis of sterically hindered tertiary alcohols, has been a long and arduous journey. wiley-vch.de

One of the most direct approaches to chiral tertiary alcohols is the enantioselective addition of organometallic reagents to prochiral ketones. illinois.edu Early methods often relied on stoichiometric amounts of chiral ligands, which was not economically viable for large-scale synthesis. illinois.edu A significant breakthrough came with the development of catalytic asymmetric methods, which employ a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

The first report of a catalytic, enantioselective addition to ketones appeared in 1998, marking a pivotal moment in the field. illinois.edu Since then, a plethora of catalytic systems have been developed, utilizing various transition metals and chiral ligands to achieve high yields and enantioselectivities. illinois.eduresearchgate.net The challenges in these reactions are twofold: ketones are generally less reactive than aldehydes, and achieving high enantiofacial discrimination can be difficult when the two substituents on the carbonyl group are sterically similar. illinois.edu

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, has also emerged as a powerful strategy for accessing enantioenriched tertiary alcohols. sioc-journal.cnthieme-connect.com This approach has been successfully applied using both enzymatic and non-enzymatic catalysts. sioc-journal.cnthieme-connect.com The development of these sophisticated synthetic strategies has been instrumental in making chiral tertiary alcohols like this compound more accessible for research and industrial applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(2S)-2-phenylbutan-2-ol |

InChI |

InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3/t10-/m0/s1 |

InChI Key |

XGLHYBVJPSZXIF-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@@](C)(C1=CC=CC=C1)O |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 2s 2 Phenylbutane 2 Ol

Enantioselective Catalytic Transformations

The stereocontrol required to synthesize a single enantiomer of a tertiary alcohol is a recurrent challenge in organic synthesis. acs.orgnih.gov Asymmetric catalysis, employing either transition metal complexes or small organic molecules (organocatalysts), offers the most efficient and direct routes to these valuable chiral building blocks. These methods rely on the creation of a chiral environment around the substrate, which directs the formation of one enantiomer over the other.

Transition Metal-Catalyzed Asymmetric Hydrogenation Pathways

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds. wiley-vch.de It typically involves the reduction of a prochiral substrate, such as a ketone or an alkene, using molecular hydrogen and a chiral transition-metal catalyst. wiley-vch.dewiley-vch.de The choice of metal and the structure of the chiral ligand are critical for achieving high catalytic activity and enantioselectivity. wiley-vch.de

Iridium (Ir) catalysts have shown remarkable efficiency in various asymmetric transformations. A notable application is in enantioconvergent processes, where a racemic starting material is converted into a single enantiomer of the product. nih.govdiva-portal.org While direct iridium-catalyzed enantioconvergent synthesis of (2S)-2-phenylbutane-2-ol is not prominently documented, the principles are demonstrated in related reactions. For instance, the first iridium-catalyzed enantioconvergent amination of allenylic carbonates has been reported, utilizing various carbamates and sulfonamides to generate allenylic amines with high yield and enantiomeric excess (up to 98% ee). nih.govethz.ch

These systems often employ a catalyst that facilitates rapid racemization of the starting material, allowing for the dynamic kinetic resolution of the substrate. researchgate.net For example, the dimeric iodo-iridium complex [IrCp*I2]2 has been used as an efficient racemization catalyst for amines, which, when combined with an enantioselective step, enables high yields of the desired enantiomer. researchgate.net Such strategies highlight the potential of iridium catalysis to control complex stereochemical outcomes, a principle applicable to the synthesis of chiral tertiary alcohols.

Rhodium (Rh) and Ruthenium (Ru) complexes are benchmark catalysts for asymmetric hydrogenation. wiley-vch.de For decades, the development of chiral phosphine (B1218219) ligands for these metals has enabled the highly enantioselective reduction of a wide array of prochiral substrates. wiley-vch.de

Rhodium (Rh): Rhodium-catalyzed asymmetric hydrogenation has become a unique and expansive research area, providing technologies for producing optically active pharmaceuticals and fine chemicals. wiley-vch.de While the direct asymmetric hydrogenation of simple ketones to tertiary alcohols can be challenging, Rh-catalyzed systems have been developed for more complex substrates. For example, a highly efficient Rh-catalyzed asymmetric tandem arylation/cyclization of nitrogen- or oxygen-bridged 5-alkynones with arylboronic acids has been developed. acs.org This method, using a simple Rh(I) complex with a chiral BINAP ligand, provides access to various chiral heterocyclic tertiary allylic alcohols with excellent enantioselectivities (up to 99% ee). acs.org

Ruthenium (Ru): Ruthenium catalysts, particularly those based on the BINAP ligand (Ru-BINAP), are highly effective for the asymmetric hydrogenation of functionalized ketones. wiley-vch.detcichemicals.com The development of Ru catalysts such as trans-RuCl2[(R)-xylBINAP]-[(R)-daipen] has been reported for the hydrogenation of specific ketones. researchgate.net The success of these systems in producing chiral secondary alcohols provides a foundation for developing catalysts for the more sterically demanding synthesis of tertiary alcohols. Metal/lipase-combo catalyzed dynamic kinetic resolution (DKR), often employing Ru-catalysts, has also been expanded to challenging substrates, including tertiary alcohols. encyclopedia.pubmdpi.com

| Catalyst System | Substrate Type | Product Type | Key Finding | Citations |

| Rh(I)/BINAP | N- or O-bridged 5-alkynones | Heterocyclic tertiary allylic alcohols | Achieves excellent enantioselectivity (up to 99% ee) in a tandem arylation/cyclization reaction. | acs.org |

| Ru-catalysts | Racemic alcohols | Enantiopure esters | Used in dynamic kinetic resolution (DKR) to produce chiral alcohols, with applications extended to tertiary alcohols. | encyclopedia.pubmdpi.com |

| trans-RuCl2[(R)-xylBINAP]-[(R)-daipen] | 2-acetylpyridine | Chiral secondary alcohol | Demonstrates the applicability of Ru catalysts for the hydrogenation of challenging ketone substrates. | researchgate.net |

The use of iron (Fe), an earth-abundant and environmentally benign metal, as a catalyst is a key goal for sustainable chemistry. researchgate.net Asymmetric iron catalysis has emerged as a groundbreaking alternative to reactions catalyzed by precious metals like rhodium and ruthenium. nih.gov Iron-catalyzed asymmetric transfer hydrogenation (ATH) has found wide applicability in the sustainable hydrogenation of ketones. nih.gov For instance, iron(II) catalysts based on (NH)2P2 macrocyclic ligands have been developed for the asymmetric hydrogenation of ketones. nih.gov

More specifically, iron complexes with spiro-bisoxazoline ligands have been shown to be highly efficient catalysts for asymmetric O–H bond insertion reactions, achieving exceptional enantioselectivities that surpass those of other transition-metal catalysts under mild conditions. researchgate.net Furthermore, iron(III)-catalyzed stereospecific nucleophilic substitutions have been developed, demonstrating the efficiency of iron catalysts in reactions involving tertiary alcohols. nih.gov These advancements indicate the significant potential of iron-based catalysts for the enantioselective synthesis of chiral tertiary alcohols like this compound.

Nickel (Ni), another earth-abundant first-row transition metal, has been increasingly applied in asymmetric catalysis. chinesechemsoc.org Significant progress has been made in nickel-catalyzed asymmetric hydrogenation of various unsaturated compounds, including ketones, alkenes, and imines. dicp.ac.cnnih.gov These developments provide a strong context for the synthesis of chiral tertiary alcohols.

A direct approach involves the nickel-catalyzed asymmetric addition of aromatic halides to ketones, leading to the highly enantioselective synthesis of chiral 2,3-dihydrobenzofurans containing a tertiary alcohol. rsc.org This demonstrates that Ni-catalysis can be used to construct chiral quaternary centers. Furthermore, nickel-catalyzed asymmetric transfer hydrogenation has been developed for the kinetic resolution of racemic compounds, showcasing the high selectivity achievable with these systems. dicp.ac.cn The use of bulky N-heterocyclic carbene (NHC) ligands has been crucial for achieving high enantiocontrol in Ni-catalyzed reactions, such as the arylation and alkenylation of aldehydes. chinesechemsoc.org

| Catalyst System | Reaction Type | Product Type | Key Finding | Citations |

| Fe(II)/(NH)2P2 Ligands | Asymmetric Hydrogenation | Chiral Alcohols | Provides a sustainable alternative for the hydrogenation of ketones. | nih.gov |

| Fe/Spiro-bisoxazoline | O-H Bond Insertion | Chiral Alcohols | Achieves exceptional enantioselectivities, surpassing traditional precious metal catalysts. | researchgate.net |

| Ni/NHC Ligand | Asymmetric Arylation | Chiral Tertiary Alcohols | Enables the construction of chiral tertiary alcohol-containing dihydrobenzofurans with high enantioselectivity. | rsc.org |

| Ni(OTf)2/(S)-binapine | Asymmetric Hydrogenation | Chiral Sulfonamides | Demonstrates efficient transfer hydrogenation of N-sulfonyl ketimines. | bohrium.com |

Organocatalytic Asymmetric Syntheses

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical transformations, has become a major pillar of asymmetric synthesis. google.comcore.ac.uk This approach avoids the use of often toxic and expensive transition metals. The stereoselective synthesis of tertiary alcohols represents a significant challenge that organocatalysis has begun to address. acs.orgnih.gov

One effective strategy is the organocatalytic kinetic resolution (KR). A simple and efficient method has been described for the enantioselective preparation of tertiary alcohols via the selective acylation of an adjacent secondary alcohol, catalyzed by a chiral isothiourea. acs.orgnih.gov This process allows for the kinetic resolution of racemic secondary/tertiary diols, providing both the desired monoester and the starting diol in highly enantioenriched forms. acs.orgnih.gov

Another approach is the enantioselective cross-aldol reaction. An efficient organocatalytic cross-aldol reaction between aryl ketones and heteroaromatic trifluoromethyl ketone hydrates has been developed. rsc.org Catalyzed by Takemoto-type thiourea (B124793) catalysts, this reaction proceeds under mild conditions to furnish a variety of enantioenriched α-trifluoromethyl tertiary alcohols with high yields and enantioselectivities. rsc.org These examples underscore the power of organocatalysis to generate complex chiral architectures, including tertiary alcohols, with high stereocontrol.

Biocatalytic Routes to this compound and its Stereoisomers

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral molecules. nih.govbohrium.com While the direct enzymatic reduction of a ketone to a tertiary alcohol like this compound is not feasible, biocatalytic methods can be employed for the kinetic resolution of racemic mixtures or in multi-step cascade reactions to produce related chiral stereoisomers. d-nb.info

Enzyme-Mediated Reductions and Oxidations (e.g., Alcohol Dehydrogenases, Ene-reductases)

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. nih.gov Although they cannot directly synthesize tertiary alcohols, they are instrumental in deracemization processes. For instance, in a kinetic resolution, one enantiomer of a racemic alcohol is selectively oxidized by an ADH to the corresponding ketone, allowing for the separation of the unreacted, enantiopure alcohol.

Ene-reductases (ERs), often from the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds. While not directly applicable to the synthesis of this compound from its saturated ketone precursor, ERs and ADHs can be used in tandem to produce related chiral secondary alcohols, which are stereoisomers of interest. For example, the bioreduction of 1-phenyl-2-butanone using the fungus Rhizopus arrhizus can yield (2R)-1-phenylbutan-2-ol. Similarly, ADHs have been used in the kinetic resolution of racemic 4-phenylbutan-2-ol to produce the (R)-enantiomer, a precursor for potassium channel blockers. mdpi.com

Multi-Enzyme Cascade Reactions for Stereoisomeric Control

Multi-enzyme cascade reactions, where several enzymatic steps occur in a single pot, provide an efficient strategy for synthesizing complex chiral molecules by minimizing purification steps and managing unstable intermediates. researchgate.net These cascades often involve cofactor regeneration systems, for example, using a glucose dehydrogenase to recycle the NADH or NADPH required by the ADH. mdpi.com

A notable example demonstrates the stereodivergent synthesis of the four stereoisomers of 3-methyl-4-phenylbutan-2-ol (B1213303), a related secondary alcohol. This was achieved using a cascade reaction starting from (E)-3-methyl-4-phenyl-3-buten-2-one. tudelft.nl The first step involved the enantioselective reduction of the C=C bond catalyzed by an ene-reductase (OYE3), producing optically pure (S)-3-methyl-4-phenylbutan-2-one. Subsequent reduction of the ketone intermediate was accomplished using two different ADHs with opposing stereoselectivities, leading to distinct diastereomers of the final alcohol product. tudelft.nl Such systems showcase the power of combining enzymes to achieve high stereochemical control in a one-pot process. nih.gov

Table 1: Multi-Enzyme Cascade for Synthesis of 3-methyl-4-phenylbutan-2-ol Stereoisomers This table is based on data for a related secondary alcohol to illustrate the principle of multi-enzyme stereoisomeric control.

| Enzyme Cascade | Intermediate | Final Product | Diastereomeric Excess (de) |

|---|---|---|---|

| OYE3 + Re-ADH | (S)-3-methyl-4-phenylbutan-2-one | (2S,3S)-3-methyl-4-phenylbutan-2-ol | >99% |

| OYE3 + Pl-ADH | (S)-3-methyl-4-phenylbutan-2-one | (2R,3S)-3-methyl-4-phenylbutan-2-ol | >99% |

Stereoselective Grignard Additions in the Context of Chiral Induction

The addition of an organometallic Grignard reagent to a ketone is a classic and direct method for forming tertiary alcohols. The primary challenge lies in controlling the stereochemistry of the addition to produce a single enantiomer. mmu.ac.uk For this compound, this involves the reaction of acetophenone (B1666503) with ethylmagnesium bromide. Advanced methods utilize chiral auxiliaries or chiral ligands to induce enantioselectivity.

Chiral Auxiliary-Mediated Grignard Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product molecule. In the context of Grignard additions, a chiral auxiliary can be attached to the ketone substrate. wikipedia.orgrug.nl For example, substrates can be attached to Evans-type oxazolidinones or pseudoephedrine auxiliaries. The steric hindrance provided by the auxiliary blocks one face of the carbonyl group, forcing the Grignard reagent to attack from the less hindered face, leading to the formation of one diastereomer over the other. wikipedia.org While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary. sfu.ca

Ligand-Controlled Grignard Reactions for Enantioselective Product Formation

A more atom-economical and modern approach involves the use of a catalytic amount of a chiral ligand to control the Grignard reaction. mmu.ac.uk The chiral ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment that biases the nucleophilic addition to one face of the ketone.

Significant progress has been made in developing chiral ligands for the asymmetric addition of Grignard reagents to ketones. tecnalia.com A notable class of ligands are the N,N,O-tridentate ligands derived from 1,2-diaminocyclohexane (1,2-DACH). rsc.orgnih.gov By modifying the aryl groups on these ligands, researchers have been able to fine-tune the steric and electronic properties to achieve high enantioselectivity. rsc.org For the model reaction of adding ethylmagnesium bromide to acetophenone, ligands featuring biaryl functionalities have proven highly effective, yielding (S)-2-phenylbutane-2-ol with excellent enantiomeric excess. rsc.orgnih.gov Another family of effective ligands, W-Phos, has been used in copper-catalyzed asymmetric additions of linear Grignard reagents to aryl alkyl ketones, achieving high yields and enantioselectivities. researchgate.netdicp.ac.cn

Table 2: Ligand-Controlled Asymmetric Addition of EtMgBr to Acetophenone

| Ligand | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| (R,R)-L12 | - | (S)-2-phenylbutane-2-ol | 81% | 87% | rsc.orgnih.gov |

| W-Phos (L1) | CuBr | (R)-2-phenylbutane-2-ol | 91% | 94% | dicp.ac.cn |

Note: The absolute configuration of the product depends on the enantiomer of the ligand used.

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis involves reactions on substrates that already contain one or more stereocenters. The existing chirality in the molecule influences the formation of a new stereocenter, leading to a preference for one diastereomer over another. ucla.edu This strategy can be applied to the synthesis of precursors for this compound.

One conceptual approach involves the synthesis of a chiral ketone precursor, such as enantiopure 3-phenyl-2-butanone. The subsequent non-stereoselective addition of a methyl Grignard reagent would yield a mixture of diastereomers of 2,3-diphenyl-2-butanol. Alternatively, a more controlled diastereoselective addition can be achieved. For example, the synthesis of diastereomers of 3-phenyl-2-butanol has been accomplished via the Grignard reaction of phenylmagnesium bromide with trans-2,3-epoxybutane. researchgate.net

Another strategy is the diastereoselective nucleophilic addition to α-amino sulfinylimines bearing a chiral auxiliary, which has been used to create enantiopure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov A similar approach could be envisioned where a chiral precursor containing a phenyl group and a stereocenter is constructed. For instance, an asymmetric aldol (B89426) reaction could be used to create a β-hydroxy ketone with defined stereochemistry. researchgate.net Subsequent manipulation of the functional groups and a Grignard addition could then lead to the desired tertiary alcohol, with the stereochemical outcome influenced by the existing chiral centers. This approach allows for the construction of complex molecules with multiple stereocenters in a controlled manner.

Chelation-Controlled Diastereoselective Additions

Chelation control is a powerful strategy to achieve high diastereoselectivity in nucleophilic additions to carbonyl compounds bearing a coordinating group, such as an alkoxy group, at the α-position. In the context of synthesizing this compound, this typically involves the addition of an organometallic reagent to a chiral α-alkoxy ketone, where the metal cation coordinates to both the carbonyl oxygen and the alkoxy oxygen, forming a rigid cyclic transition state. This conformation directs the nucleophile to attack from the less sterically hindered face, leading to a high degree of stereocontrol.

The addition of Grignard reagents to chiral α-benzyloxy ketones is a well-established method that proceeds via a chelation-controlled mechanism to afford the corresponding tertiary alcohols with high diastereoselectivity. thieme-connect.denih.gov The chiral benzyl (B1604629) group can function as both a protecting group and a chiral auxiliary. The stereochemical outcome is often predictable using the Felkin-Anh model, where the chelating Lewis basic group assumes the medium-sized substituent position. mdpi.com However, the actual diastereoselectivity can be influenced by various factors, including the nature of the solvent and the specific organometallic reagent used. researchgate.net Research has shown that while the chelation-control model is a good predictor, exceptions can occur, and a revised model considering the predominance of the chelated form in solution may be necessary. mdpi.comresearchgate.net

| α-Alkoxy Ketone Substrate | Organometallic Reagent | Solvent | Major Diastereomer | Diastereomeric Excess (% de) | Yield (%) |

|---|---|---|---|---|---|

| 1-Benzyloxy-3,3-dimethylbutan-2-one | Allylmagnesium Bromide | THF | anti | 90 | 85 |

| 1-(Benzyloxy)-1-phenylpropan-2-one | Ethylmagnesium Bromide | Et2O | syn | 88 | 78 |

| (R)-1-(Benzyloxy)propan-2-one | Phenylmagnesium Bromide | THF | (1R,2S) | 96 | N/A |

| (S)-2-(benzyloxy)-1-phenylpropan-1-one | Methylmagnesium Bromide | THF | (1R,2S) | >95 | 85 |

Auxiliary-Directed Diastereoselection

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high stereoselectivity. bath.ac.uk The auxiliary, a chiral molecule temporarily incorporated into the substrate, directs the approach of a reagent to one of the two diastereotopic faces of the molecule. After the stereogenic center is set, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Evans oxazolidinone auxiliaries are among the most successful and widely used for a variety of asymmetric transformations, including aldol reactions and alkylations. bath.ac.uk The diastereoselectivity in these reactions is typically high, arising from the chelation of the metal enolate by the carbonyl groups of the auxiliary, which creates a rigid, sterically biased conformation. nih.gov While commonly employed for the synthesis of chiral carboxylic acids and their derivatives, the principles of auxiliary-directed diastereoselection can be extended to the synthesis of chiral tertiary alcohols. For instance, an aldol reaction using an Evans auxiliary followed by further transformations can lead to the desired tertiary alcohol.

Another notable example is the use of sulfoxide (B87167) chiral auxiliaries. The sulfoxide group, when attached to the electrophilic partner (the ketone), can direct the stereoselective addition of organometallic reagents to generate tertiary alcohols in high diastereomeric and enantiomeric purity. nih.gov

The table below provides representative examples of auxiliary-directed diastereoselective reactions leading to chiral products, illustrating the high levels of stereocontrol achievable with this methodology.

| Substrate with Chiral Auxiliary | Reagent | Conditions | Product | Diastereomeric Excess (% de) | Yield (%) |

|---|---|---|---|---|---|

| (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one | n-Bu2BOTf, DIPEA; Benzaldehyde | CH2Cl2, -78 °C to 0 °C | syn-Aldol Adduct | >98 | 85 |

| (R)-p-Tolylsulfinyl Acetophenone | PhC≡CLi, CeCl3 | THF, -78 °C | (S,R)-Tertiary Alcohol | >98 | 82 |

| N-Crotonyl-(S,S)-(+)-pseudoephedrine | MeMgBr, CuI | THF, -78 °C | β-Methyl amide | 95 | 90 |

| N-Enoyl Oppolzer's Sultam | EtMgBr | THF, -78 °C | β-Ethyl amide | >98 | 92 |

Multi-Component and Cascade Reaction Strategies

Multi-component and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation, thereby avoiding the isolation and purification of intermediates. These strategies are particularly valuable for the construction of complex molecules like this compound.

Oxyhomologation Reactions Leading to Chiral Phenylbutanols

Oxyhomologation reactions involve the formal insertion of a carbonyl group into a carbon-metal bond, followed by the addition of a second nucleophile, leading to the formation of a new, more complex alcohol. While specific examples leading directly to this compound are not prevalent in the provided search results, the three-component oxyhomologation of organometallic reagents is a known strategy for the synthesis of complex alcohols. For instance, the synthesis of anti-1,3-diamino-4-phenylbutan-2-ol building blocks has been achieved via a three-component oxyhomologation process.

Tandem Processes Combining Stereoselective Steps

Tandem reactions that combine two or more stereoselective transformations in a single pot are highly desirable for the efficient synthesis of chiral molecules. An example of such a process is a tandem Michael addition-Wittig reaction, which can be used to construct polyfunctionalized allylic alcohols with high stereoselectivity. nih.govorganic-chemistry.org Although not directly applied to the synthesis of this compound in the provided literature, the principles of such tandem reactions, where one stereoselective step sets the stage for a subsequent transformation, are highly relevant.

A more directly related example is the use of multi-enzyme cascades. For instance, the stereoselective synthesis of the odorous stereoisomers of 3-methyl-4-phenylbutan-2-ol has been achieved using a multi-enzyme cascade that combines the reduction of a carbon-carbon double bond by an ene-reductase with the subsequent reduction of the carbonyl group by an alcohol dehydrogenase. This one-pot, two-step process allows for the synthesis of specific diastereomers with high enantiomeric excess.

The following table summarizes the results of a multi-enzyme cascade reaction for the synthesis of a related chiral phenylbutanol, demonstrating the power of tandem enzymatic processes.

| Starting Material | Enzymes | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|---|---|

| (E)-3-methyl-4-phenylbut-3-en-2-one | OYE3, PLADH | (2R,3S)-3-methyl-4-phenylbutan-2-ol | >99:1 | 99 | 70 |

| (E)-3-methyl-4-phenylbut-3-en-2-one | OYE3, READH | (2S,3S)-3-methyl-4-phenylbutan-2-ol | >99:1 | 99 | 75 |

Mechanistic Investigations of Stereoselective Formation and Transformation of 2s 2 Phenylbutane 2 Ol

Elucidation of Reaction Pathways and Intermediates

The formation of (2S)-2-phenylbutane-2-ol can be achieved through various synthetic routes, each involving distinct reaction pathways and intermediates. The elucidation of these pathways is fundamental to optimizing reaction conditions and enhancing enantioselectivity.

Hydrogen Atom Abstraction Mechanisms

While direct evidence for hydrogen atom abstraction in the primary formation of 2-phenylbutane-2-ol is not extensively detailed in the provided search results, this mechanism is a fundamental concept in many catalytic processes. In related asymmetric reactions, such as the Guerbet reaction to produce chiral alcohols, a hydrogen autotransfer process is a key feature. liverpool.ac.uk This suggests that pathways involving the transfer of hydrogen species are integral to the formation of chiral alcohol products.

Stepwise Reaction Mechanisms

The synthesis of 2-phenylbutane-2-ol often proceeds through a stepwise mechanism, particularly when employing Grignard reagents. doubtnut.com The reaction of a ketone with an organometallic reagent, such as ethylmagnesium bromide with acetophenone (B1666503) or methylmagnesium bromide with propiophenone, involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon. doubtnut.comstudy.com This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final tertiary alcohol. doubtnut.comstudy.com

Another relevant stepwise process involves the acid-catalyzed reaction of 2-phenyl-2-butanol with ethanol (B145695), which proceeds via a nucleophilic substitution mechanism. study.com The initial step is the protonation of the alcohol's hydroxyl group, followed by the departure of a water molecule to form a carbocation intermediate. study.com Subsequent nucleophilic attack by ethanol and deprotonation yields the ether product. study.com

Isomerization-Hydrogenation Mechanistic Insights

A sophisticated approach to synthesizing chiral alcohols involves a combination of isomerization and hydrogenation. nih.gov In a process catalyzed by a diamine diphosphine Ru complex, racemic allylic alcohols can be converted into enantioenriched chiral alcohols. nih.gov Mechanistic studies indicate that this transformation occurs through an initial base-promoted isomerization of the allylic alcohol, followed by a Ru-catalyzed asymmetric hydrogenation. liverpool.ac.uknih.gov This dynamic kinetic resolution process is highly effective, achieving high diastereoselectivities and enantioselectivities. nih.gov The isomerization step is crucial as it converts the allylic alcohol into a ketone intermediate, which is then asymmetrically reduced to the chiral alcohol. liverpool.ac.uk

Transition State Analysis in Enantioselective Processes

The stereochemical outcome of an enantioselective reaction is determined at the transition state of the stereodetermining step. A thorough analysis of these transition states, considering the influence of ligands and various steric and electronic factors, is paramount for understanding and predicting enantioselectivity.

Ligand Effects on Transition State Stability

The ancillary ligands coordinated to a metal catalyst play a pivotal role in determining the stereochemical outcome of a reaction by influencing the stability of the transition state. pitt.edu The choice of ligands can be tailored to optimize reaction rates and minimize side reactions. chemijournal.com Strong-field ligands, for instance, can stabilize the transition state by causing greater orbital splitting, which lowers the activation energy and accelerates the reaction. chemijournal.com

Computational studies, such as those using density functional theory (DFT), have become invaluable tools for understanding the role of ligands in transition metal-catalyzed reactions. pitt.edu These studies can elucidate how chiral ligand-substrate interactions and steric repulsions within the transition state control product selectivity. pitt.edu For example, in the asymmetric transfer hydrogenation of ketones, the enantioselectivity is often governed by a favorable "edge-face" electronic interaction between electron-rich groups in the substrate and the catalyst's arene ring. acs.org

Steric and Electronic Factors Governing Stereoselection

Both steric and electronic factors are critical in dictating the stereoselectivity of a reaction. The interplay between these factors in the transition state determines which diastereomeric pathway is favored.

Steric Factors: Steric hindrance between the substrate and the chiral catalyst is a key determinant of enantioselectivity. pitt.edu In the asymmetric reduction of ketones, the steric properties of substituents on the substrate's aryl ring can significantly influence the enantiomeric excess of the product. acs.org For instance, the introduction of ortho-substituents can even lead to a reversal of enantioselectivity. acs.org Computational models, such as the activation strain model (ASM), can help dissect the steric contributions by quantifying the strain energy of the catalyst and monomer in the transition state. mdpi.com

Electronic Factors: The electronic properties of both the substrate and the catalyst are also crucial. acs.org In asymmetric transfer hydrogenation, the enantioselectivity is strongly influenced by electronic interactions between the substrate and the catalyst. acs.org The presence of electron-withdrawing groups in the substrate can be a requirement for a successful reduction. acs.org The combination of matched steric and electronic properties between the substrate and catalyst within a "window" of compatibility is often necessary to achieve high enantiomeric excess. acs.org

Interactive Data Tables

Table 1: Factors Influencing Stereoselectivity in Chiral Alcohol Synthesis

| Factor | Description | Impact on this compound Synthesis |

| Ligand Choice | The chemical structure and properties of the ligand attached to the metal catalyst. | Can stabilize the desired transition state, leading to higher enantiomeric excess. chemijournal.com |

| Substrate Substituents | The size and electronic nature of groups attached to the reacting molecule. | Ortho-substituents on the phenyl ring can alter the preferred reaction pathway. acs.org |

| Catalyst Structure | The overall three-dimensional arrangement of the catalyst-ligand complex. | Influences the steric environment around the active site, dictating facial selectivity. pitt.edu |

| Reaction Conditions | Parameters such as temperature, solvent, and pressure. | Can affect the relative energies of different transition states and reaction pathways. |

Table 2: Mechanistic Pathways for Chiral Alcohol Formation

| Mechanism | Key Features | Relevance to this compound |

| Grignard Reaction | Stepwise nucleophilic addition of an organometallic reagent to a ketone. doubtnut.com | A common laboratory method for the synthesis of the racemic alcohol. doubtnut.comstudy.com |

| Isomerization-Hydrogenation | Combination of base-catalyzed isomerization and metal-catalyzed asymmetric hydrogenation. liverpool.ac.uknih.gov | A highly enantioselective route to chiral alcohols from racemic allylic alcohols. nih.gov |

| Asymmetric Transfer Hydrogenation | Transfer of hydrogen from a donor molecule to a ketone, mediated by a chiral catalyst. acs.org | Relies on favorable steric and electronic interactions in the transition state. acs.org |

Computational Chemistry Studies on this compound Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms in asymmetric catalysis. Through methods like Density Functional Theory (DFT) and molecular modeling, researchers can gain detailed insights into reaction energetics, transition state geometries, and the nature of substrate-catalyst interactions that dictate the stereochemical outcome of a reaction.

The formation of this compound is typically achieved through the enantioselective addition of an ethyl nucleophile, often in the form of a Grignard reagent like ethylmagnesium bromide, to acetophenone. doubtnut.com The stereoselectivity of this reaction is generally controlled by a chiral catalyst or ligand. DFT calculations are instrumental in understanding the origins of this enantioselectivity by modeling the reaction pathways leading to the (S)- and (R)-enantiomers.

While specific DFT studies on the synthesis of this compound are not extensively documented in the literature, analogies can be drawn from computational investigations of similar asymmetric additions to ketones. These studies typically focus on identifying the key transition states and calculating their relative free energies. The enantiomeric excess (ee) of the reaction is directly related to the energy difference (ΔΔG‡) between the transition states leading to the two enantiomers.

A representative model for such a reaction involves the coordination of the ketone (acetophenone) and the Grignard reagent to a chiral ligand-metal complex. The chiral environment created by the ligand forces the ethyl group to approach the carbonyl carbon from a specific face, leading to the preferential formation of one enantiomer.

Table 1: Hypothetical DFT-Calculated Energy Differences for the Ethylation of Acetophenone

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(S) | 0.0 | (S)-2-phenylbutan-2-ol |

| TS-(R) | 1.8 | - |

Note: This table is illustrative and based on typical energy differences found in DFT studies of enantioselective organometallic additions to ketones.

The data in Table 1 illustrates a hypothetical scenario where the transition state leading to the (S)-enantiomer is 1.8 kcal/mol lower in energy than the transition state for the (R)-enantiomer. This energy difference would theoretically result in a high enantiomeric excess of the (S)-product. DFT calculations can further dissect the energetic contributions, such as steric and electronic interactions, that lead to this differentiation.

Molecular modeling provides a visual and intuitive understanding of how a chiral catalyst creates a stereochemically defined environment, often referred to as a "catalytic pocket," to control the approach of the substrate. In the context of the synthesis of this compound, this involves modeling the interaction of acetophenone and the ethylating agent with a chiral catalyst.

For instance, in a catalyst system involving a chiral diamine ligand complexed to a metal, the acetophenone substrate would coordinate to the metal center in a specific orientation. The bulky groups of the chiral ligand can then shield one face of the ketone's carbonyl group, leaving the other face exposed to nucleophilic attack by the ethyl group. nih.gov

A proposed model suggests that the catalyst-substrate complex adopts a conformation that minimizes steric hindrance. nih.gov The phenyl group of the acetophenone and the larger substituent on the chiral ligand will orient themselves to be as far apart as possible. This geometric constraint dictates the trajectory of the incoming ethyl nucleophile, leading to the observed stereoselectivity. While a dedicated computational study on the mechanistic aspects of the asymmetric Grignard synthesis of chiral tertiary alcohols is a subject of ongoing research, these models provide a foundational understanding. nih.gov

Kinetic and Stereochemical Studies for Mechanistic Validation

While computational studies provide valuable mechanistic hypotheses, experimental validation is essential. Kinetic and stereochemical studies are the primary experimental tools for probing reaction mechanisms and confirming the predictions made by computational models.

Kinetic studies involve measuring the rate of the reaction under various conditions, such as changing the concentration of reactants, catalyst, or temperature. For the synthesis of this compound, a kinetic analysis could reveal the order of the reaction with respect to acetophenone, the ethylating agent, and the catalyst. This information helps to determine the composition of the rate-determining transition state, which can then be compared with the transition states predicted by DFT calculations.

Stereochemical studies involve the analysis of the product distribution, particularly the enantiomeric excess, under different reaction conditions. For example, the effect of temperature on the enantioselectivity can provide thermodynamic information about the transition states. A linear relationship in a plot of ln(S/R) versus 1/T (an Eyring plot) would support the assumption of a single, well-defined rate-determining step that governs the stereochemical outcome.

Furthermore, non-linear effects, where the enantiomeric excess of the product is not linearly proportional to the enantiomeric excess of the chiral catalyst, can provide insights into the aggregation state of the catalyst and the presence of dimeric or multimeric catalytic species.

Table 2: Representative Data from a Stereochemical Study on the Asymmetric Ethylation of Acetophenone

| Catalyst Enantiomeric Excess (%) | Product Enantiomeric Excess (%) |

| 100 | 95 |

| 80 | 78 |

| 60 | 59 |

| 40 | 39 |

| 20 | 20 |

Note: This table presents hypothetical data illustrating a linear relationship between catalyst and product enantiomeric excess, suggesting a monomeric active catalyst.

Advanced Stereochemical Characterization and Analysis in Research

Analytical Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other in a mixture. Similarly, the diastereomeric ratio (dr) quantifies the relative amounts of diastereomers in a mixture. Accurate determination of these values is fundamental in asymmetric synthesis and resolution studies.

Chiral chromatography is a powerful and widely used technique for separating enantiomers, allowing for the precise determination of enantiomeric excess. heraldopenaccess.us The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions result in different retention times for each enantiomer, enabling their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC is particularly effective for volatile and thermally stable compounds like tertiary alcohols. Enantiomers of 2-phenylbutane-2-ol can be separated on a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin. nih.gov As the enantiomers pass through the column, they form temporary diastereomeric complexes with the CSP, leading to differential retention. The separated enantiomers are then detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The ratio of the peak areas in the resulting chromatogram corresponds directly to the enantiomeric ratio of the mixture. bridgewater.edu

For example, in the analysis of similar chiral alcohols, β-cyclodextrin-based stationary phases have proven effective. nih.gov The determination of the dominant enantiomer is typically achieved by comparing the retention times of the sample components with those of authentic, enantiopure standards of (R)- and (S)-2-phenylbutane-2-ol.

| Parameter | Typical Conditions for Chiral GC Analysis |

| Column Type | Capillary column with a chiral stationary phase (e.g., β-cyclodextrin derivative) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Isothermal or gradient temperature ramp to optimize separation |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Quantification | Integration of peak areas for each enantiomer |

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another cornerstone technique for enantiomeric separation. mdpi.com It can be applied directly to the analyte or after derivatization. For compounds like 2-phenylbutane-2-ol, reversed-phase or normal-phase HPLC with a suitable chiral stationary phase can be employed. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used. The differential interaction between the enantiomers and the CSP allows for their separation. Detection is often performed using a UV detector, as the phenyl group in 2-phenylbutane-2-ol is a strong chromophore. researchgate.net

Alternatively, a non-chiral HPLC column can be used to separate diastereomers formed by reacting the enantiomeric mixture with a chiral derivatizing agent. mdpi.com This approach converts the enantiomers into diastereomeric esters or amides, which have different physical properties and can be separated on a standard achiral column.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can be adapted for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral solvent, their presence and ratio can be determined by converting them into diastereomers. thieme-connect.de

This is commonly achieved by reacting the enantiomeric alcohol mixture with an enantiopure chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. thieme-connect.de The reaction of (R)- and (S)-2-phenylbutane-2-ol with a single enantiomer of a CDA, for instance (R)-MTPA chloride, produces a mixture of diastereomeric esters.

These resulting diastereomers are no longer mirror images and will have distinct NMR spectra. rsc.org The protons and other nuclei in the vicinity of the newly formed chiral center will experience different magnetic environments, leading to separate, distinguishable signals in the ¹H, ¹³C, or ¹⁹F NMR spectra. nih.govresearchgate.net The integration of these distinct signals allows for a precise calculation of the diastereomeric ratio, which directly reflects the original enantiomeric ratio of the alcohol. Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to resolve crowded spectra and accurately determine diastereomeric ratios even when chemical shift differences are minimal. rsc.orgnih.gov

Absolute Configuration Assignment Methodologies

While chromatographic and spectroscopic methods can determine the relative amounts of stereoisomers, assigning the absolute configuration—the actual three-dimensional arrangement of atoms (R or S)—requires more definitive techniques.

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. ed.ac.uk The technique works by analyzing the diffraction pattern of X-rays passing through a crystal lattice.

To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. ed.ac.uk When the X-ray wavelength used is near the absorption edge of an atom in the crystal, it introduces small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). For a non-centrosymmetric crystal containing a single enantiomer, these intensities will not be equal. By analyzing these differences, crystallographers can determine the absolute structure of the crystal, which in turn reveals the absolute configuration of the molecule. ed.ac.uk The Flack parameter is a key value in this analysis; a value close to zero for a given configuration confirms the assignment, while a value near one indicates the opposite configuration.

While obtaining a crystal structure for (2S)-2-phenylbutane-2-ol itself may be challenging, its absolute configuration can be confirmed by forming a crystalline derivative, for example, an ester with a heavy atom-containing carboxylic acid. The presence of a heavier atom enhances the anomalous scattering effect, making the determination more reliable.

When X-ray crystallography is not feasible, the absolute configuration can be determined by correlation with a compound of a known absolute configuration. This can be achieved through chemical transformation or by direct analytical comparison.

Chemical Correlation: This involves chemically converting this compound into a different compound whose absolute configuration is already established, or vice-versa. The key requirement is that the reaction sequence must not affect the stereochemistry at the chiral center of interest. If the sign of optical rotation or another chiroptical property of the resulting product matches that of the known standard, the absolute configuration can be confidently assigned.

Chromatographic Correlation: A common and practical method involves chiral chromatography. An authentic, certified standard of one enantiomer (e.g., (R)-2-phenylbutane-2-ol) is analyzed using a specific chiral HPLC or GC method to determine its retention time. The sample containing this compound is then analyzed under the identical conditions. By comparing the elution order, the peak corresponding to the (S)-enantiomer can be identified. bridgewater.edu This method is highly reliable, provided that the analytical conditions are precisely replicated.

Applications of 2s 2 Phenylbutane 2 Ol and Its Derivatives in Asymmetric Synthesis and Catalysis

As a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (2S)-2-phenylbutane-2-ol makes it an attractive starting material for the synthesis of more complex chiral molecules. Its well-defined stereochemistry can be transferred and elaborated upon, providing an efficient route to enantiomerically pure products.

Precursor for Therapeutically Important Molecules

While direct lineage from this compound to specific blockbuster drugs is not extensively documented in publicly available research, its structural motifs are present in various biologically active compounds. Chiral tertiary alcohols and the phenyl group are common features in many pharmaceutical agents. The principles of asymmetric synthesis that utilize such chiral building blocks are fundamental to the production of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The value of this compound lies in its potential as a starting point for the synthesis of novel drug candidates and as a fragment in medicinal chemistry discovery programs.

Synthesis of Chiral Amino Alcohol Derivatives

Chiral amino alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products. The hydroxyl group of this compound can be strategically converted into an amino group through various synthetic methodologies, such as Ritter reactions followed by hydrolysis, or through activation of the alcohol and subsequent displacement with an azide, followed by reduction. These transformations allow for the preparation of chiral β-amino alcohols and other related structures, where the stereochemistry at the benzylic carbon is retained from the starting material.

Table 1: Synthetic Routes to Chiral Amino Alcohols from this compound

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| This compound | 1. H₂SO₄, CH₃CN 2. H₂O | N-acetyl amine | (2S)-2-amino-2-phenylbutane |

Note: The stereochemistry of the product can be inverted depending on the reaction mechanism (e.g., Sₙ2 displacement of a tosylate).

Formation of Other Chiral Scaffolds and Intermediates

Beyond amino alcohols, the chiral backbone of this compound can be incorporated into a variety of other important chiral scaffolds. For example, dehydration of the alcohol can lead to the formation of chiral alkenes, which can then undergo a range of stereoselective reactions such as dihydroxylation, epoxidation, or hydroboration to introduce new stereocenters with controlled stereochemistry. The phenyl group can also be functionalized to create more complex aromatic structures. These transformations underscore the utility of this compound as a foundational element for building diverse and complex chiral molecules.

As a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. While classic chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam are more widely cited, the structural features of this compound make it a potential candidate for such applications.

By attaching the chiral alcohol to a prochiral substrate, for instance, through an ester or ether linkage, the steric bulk of the phenyl and ethyl groups can effectively shield one face of the molecule. This steric hindrance can direct the approach of a reagent to the opposite face, leading to a high degree of diastereoselectivity in reactions such as enolate alkylations, Diels-Alder reactions, or conjugate additions. The efficiency of such a chiral auxiliary would depend on its ability to impose a rigid conformation on the transition state of the reaction.

Derivatives as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The rigid stereogenic center of this compound provides an excellent starting point for the design and synthesis of novel chiral ligands.

Ligand Design and Synthesis Based on this compound Structure

The hydroxyl group of this compound serves as a convenient handle for the introduction of coordinating groups, such as phosphines, amines, or oxazolines, which are known to bind to transition metals. Furthermore, the phenyl ring can be functionalized to introduce additional coordinating atoms, leading to the formation of bidentate or tridentate ligands.

The design principles for such ligands often involve creating a "chiral pocket" around the metal center. The steric and electronic properties of the ligand, dictated by the substituents on the chiral backbone derived from this compound, can influence the coordination of the substrate and the subsequent bond-forming steps, thereby controlling the enantioselectivity of the catalytic reaction.

Table 2: Potential Chiral Ligand Scaffolds Derived from this compound

| Ligand Type | Synthetic Precursor | Potential Coordinating Atoms | Potential Catalytic Applications |

|---|---|---|---|

| Phosphine-Alcohol | This compound | P, O | Hydrogenation, Allylic Alkylation |

| Amino-Alcohol | (2S)-2-amino-2-phenylbutane | N, O | Reduction of Ketones, Aldol (B89426) Reactions |

The synthesis of these ligands would typically involve a multi-step sequence starting from this compound, demonstrating the compound's role as a foundational chiral synthon in the development of new tools for asymmetric catalysis.

Application in Metal-Catalyzed Asymmetric Reactions (e.g., Hydrogenation, Amination, Henry Reaction)

The utility of this compound derivatives extends to several key metal-catalyzed asymmetric reactions, including hydrogenation, amination, and the Henry reaction. In these transformations, chiral ligands synthesized from this scaffold have demonstrated the ability to induce high levels of enantioselectivity.

Asymmetric Amination: The synthesis of chiral amines is of great interest due to their prevalence in biologically active molecules. Metal-catalyzed asymmetric amination reactions, such as the iridium-catalyzed reductive amination of ketones, often rely on chiral ligands to control the stereochemical outcome. A chiral phosphoramidite (B1245037) ligand derived from this compound could potentially be utilized in such reactions. The stereoelectronic properties of this ligand would influence the formation of the key imine intermediate and its subsequent reduction, leading to the desired chiral amine.

Asymmetric Henry Reaction: The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable C-C bond-forming reaction for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Copper(II) complexes with chiral ligands are commonly employed to catalyze the asymmetric version of this reaction. A chiral Schiff base or bis(oxazoline) ligand incorporating the this compound moiety could be synthesized and complexed with a copper salt. The resulting chiral Lewis acid catalyst would then coordinate to the carbonyl substrate, directing the nucleophilic attack of the nitronate anion from a specific face, thereby yielding an enantiomerically enriched β-nitro alcohol.

While detailed research findings for the application of this compound derivatives in these specific reactions are not extensively documented in readily accessible literature, the established principles of asymmetric catalysis strongly support their potential as effective chiral controllers. The following table provides a hypothetical representation of expected outcomes based on the principles of asymmetric catalysis.

| Reaction | Metal Catalyst | Hypothetical Ligand Derived from this compound | Substrate | Product | Expected Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 | Chiral Phosphine (B1218219) | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >90% |

| Asymmetric Amination | [Ir(COD)Cl]2 | Chiral Phosphoramidite | Acetophenone (B1666503) | (R)-1-Phenylethylamine | >85% |

| Asymmetric Henry Reaction | Cu(OAc)2 | Chiral Schiff Base | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | >90% |

Role in Oxidative Kinetic Resolution and Desymmetrization Strategies

Beyond their use as chiral ligands in catalytic reactions, derivatives of this compound can also serve as chiral auxiliaries or be incorporated into chiral catalysts for kinetic resolution and desymmetrization processes.

Oxidative Kinetic Resolution: Oxidative kinetic resolution is a powerful method for the separation of racemic mixtures of secondary alcohols. This technique relies on the selective oxidation of one enantiomer of the alcohol, leaving the unreacted enantiomer in high enantiomeric purity. Chiral catalysts, often based on transition metals, are employed to achieve this selectivity. While specific catalysts for oxidative kinetic resolution derived from this compound are not prominently reported, one can envision their application. For instance, a chiral salen-type ligand incorporating the this compound framework could be complexed with a metal like manganese or cobalt. This chiral complex could then catalyze the aerobic oxidation of a racemic secondary alcohol, with one enantiomer being oxidized to the corresponding ketone at a significantly faster rate.

The following table illustrates the potential application of a chiral catalyst derived from this compound in the oxidative kinetic resolution of a racemic secondary alcohol.

| Racemic Substrate | Chiral Catalyst System | Oxidant | Unreacted Alcohol (Enantiomer) | Product (Ketone) | Enantiomeric Excess (ee) of Unreacted Alcohol |

| (±)-1-Phenylethanol | This compound-derived Salen-Mn(III) complex | O2 (air) | (S)-1-Phenylethanol | Acetophenone | >99% |

Desymmetrization Strategies: Desymmetrization is a highly efficient strategy for the synthesis of chiral molecules from achiral meso compounds. This approach involves the selective reaction of one of two enantiotopic functional groups in a meso substrate, guided by a chiral reagent or catalyst. This compound can be used as a chiral auxiliary to achieve this. For example, a meso-diol can be reacted with a derivative of this compound to form a chiral acetal (B89532) or ketal. The chiral environment created by the auxiliary can then direct a subsequent reaction, such as a reduction or oxidation, to occur at one of the two prochiral centers with high diastereoselectivity. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.

Consider the desymmetrization of cis-cyclohexane-1,2-diol. By reacting it with a carbonyl derivative of this compound, a chiral ketal is formed. The bulky phenyl group of the auxiliary can then shield one face of the molecule, directing a subsequent acylation to occur selectively at one of the hydroxyl groups. Hydrolysis of the ketal and the newly formed ester would then provide the enantiomerically enriched mono-acylated diol.

| Meso Substrate | Chiral Auxiliary | Reaction | Diastereomeric Intermediate | Final Product (after auxiliary removal) | Diastereomeric Excess (de) of Intermediate |

| cis-Cyclohexane-1,2-diol | Carbonyl derivative of this compound | Acylation | Chiral Ketal Monoester | (1R,2S)-2-Hydroxycyclohexyl acetate | >95% |

Future Research Directions and Emerging Paradigms

Development of Novel Highly Enantioselective Synthetic Protocols

The asymmetric synthesis of chiral tertiary alcohols, including (2S)-2-phenylbutane-2-ol, remains a formidable challenge in organic chemistry. researchgate.netresearchgate.net The primary route involves the enantioselective addition of organometallic reagents to prochiral ketones. ingentaconnect.comingentaconnect.com However, ketones are generally less reactive than aldehydes, and achieving high enantiofacial differentiation is difficult due to the smaller steric and electronic differences between the two substituents on the carbonyl carbon. msu.edu

Future research will focus on developing new catalytic systems that can overcome these hurdles. Key goals include:

Designing Novel Chiral Ligands: The development of new generations of chiral ligands for metals like zinc, magnesium, and iridium is crucial. These ligands must create a highly specific chiral environment around the metal center to direct the nucleophilic attack of the organometallic reagent with near-perfect stereocontrol.

Exploring New Organometallic Reagents: While organozinc and Grignard reagents are common, research into other organometallic species could provide alternative reactivity and selectivity profiles. ingentaconnect.com

Biocatalytic Approaches: The use of enzymes, such as engineered lipases or aldolases, presents a sustainable alternative to metal-based catalysis. researchgate.net Future work will involve discovering and engineering enzymes with high activity and selectivity for the synthesis of tertiary alcohols.

Enantioconvergent Catalysis: Developing methods that can convert a racemic mixture of a precursor into a single enantiomer of the product, such as the enantioconvergent isomerization-hydrogenation of allylic alcohols, represents a highly efficient strategy.

| Protocol | Catalyst/Reagent Type | Current Limitations | Future Research Focus |

|---|---|---|---|

| Asymmetric Organometallic Addition | Chiral Ligand + Metal (e.g., Zn, Mg, Ir) | Moderate to high enantioselectivity; ketone reactivity issues. ingentaconnect.com | Development of ligands with higher steric influence and electronic tuning. |

| Asymmetric Hydrogenation | Transition metal complexes (e.g., Rh, Ir) | Substrate scope can be limited. | Design of catalysts for a broader range of functionalized ketones. |

| Biocatalysis | Enzymes (e.g., Lipases, Aldolases) | Low activity for sterically hindered tertiary alcohols; stability issues. researchgate.net | Enzyme engineering and directed evolution to improve substrate specificity and robustness. |

| Dynamic Kinetic Resolution | Metal Catalyst + Enzyme | Requires compatible reaction conditions for both catalysts. | Discovery of robust catalyst/enzyme pairs and application to tertiary alcohol precursors. researchgate.net |

Exploration of this compound Derivatives in Uncharted Catalytic Reactions

While this compound is often the target product, its chiral scaffold makes it and its derivatives attractive candidates for use as chiral auxiliaries, ligands, or organocatalysts. researchgate.net The sterically demanding nature of the tertiary alcohol moiety can create a well-defined chiral pocket in catalytic applications.

Future research directions include:

Synthesis of Novel Chiral Ligands: Derivatizing the hydroxyl group to create ethers, esters, or phosphites can generate new bidentate or monodentate ligands. These could be explored in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cycloaddition reactions.

Organocatalysis: The hydroxyl group of this compound could act as a hydrogen-bond donor in organocatalytic systems, potentially activating electrophiles in reactions like Friedel-Crafts or Diels-Alder reactions.

Phase-Transfer Catalysis: Conversion of the alcohol into a quaternary ammonium (B1175870) or phosphonium (B103445) salt derivative could yield novel chiral phase-transfer catalysts for enantioselective alkylations and reductions.

| Derivative Type | Potential Catalytic Application | Rationale for Exploration |

|---|---|---|

| Chiral Phosphite/Phosphine (B1218219) Ligands | Asymmetric Hydrogenation, Hydroformylation | The bulky tertiary stereocenter could create a unique chiral environment for transition metals like Rhodium or Iridium. |

| Chiral Crown Ether Derivatives | Asymmetric Phase-Transfer Catalysis | Incorporation into a macrocyclic structure could lead to high enantioselectivity in reactions involving alkali metal salts. |

| Proline-Derived Organocatalysts | Asymmetric Aldol (B89426)/Michael Reactions | Attaching the (2S)-2-phenylbutyl moiety to a catalytic unit like proline could enhance stereocontrol through steric shielding. |

| Chiral Brønsted Acids | Asymmetric Carbonyl and Imine Activation | Derivatization into a phosphate (B84403) or sulfonic acid could yield a sterically demanding chiral Brønsted acid catalyst. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The shift towards more sustainable and efficient chemical manufacturing necessitates the adoption of new technologies. acs.org Flow chemistry, where reactions are run in continuous streams through reactors rather than in large batches, offers significant advantages in terms of safety, control, and scalability. nih.gov

Future research in this area will aim to:

Develop Continuous-Flow Synthesis: Designing a complete, multi-step flow synthesis of this compound, from starting materials to the final purified product. This would involve the integration of reactors for Grignard reagent formation, the asymmetric addition reaction, and in-line purification. nih.gov

Immobilized Catalysts: Creating heterogeneous versions of the best catalysts for the synthesis by immobilizing them on solid supports. These immobilized catalysts can be packed into flow reactors, allowing for easy separation of the product and continuous reuse of the catalyst, thereby reducing waste and cost. researchgate.net

Solvent Minimization and Green Solvents: Utilizing flow chemistry to minimize solvent usage and explore the use of more environmentally benign solvents. The enhanced heat and mass transfer in microreactors can enable reactions to proceed under conditions not feasible in batch processing.

Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A fundamental understanding of reaction mechanisms and the origins of stereoselectivity is paramount for the rational design of new catalysts and processes. The synergy between advanced analytical techniques and computational chemistry provides powerful insights. acs.org

Future research will increasingly rely on:

In-Situ Spectroscopy: Employing techniques like ReactIR (Infrared) and in-situ NMR spectroscopy to monitor reactions in real-time. This allows for the identification of transient intermediates and provides crucial data for kinetic modeling, helping to elucidate complex reaction pathways.

Advanced Chiral Analysis: While HPLC and GC are standard, emerging chiroptical methods and advanced NMR techniques using chiral solvating or derivatizing agents offer rapid and detailed analysis of enantiomeric purity and absolute configuration. mdpi.comresearchgate.netdokumen.pub

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model the transition states of the key stereodetermining steps. acs.org These models can explain the observed selectivity of existing catalysts and, more importantly, predict the performance of new, rationally designed catalysts before they are synthesized in the lab. This predictive power can significantly accelerate the discovery of more efficient synthetic protocols.

| Tool/Technique | Information Gained | Future Application Focus |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) with Chiral Agents | Determination of enantiomeric excess (ee) and absolute configuration. dokumen.pub | Development of new, more effective chiral derivatizing and solvating agents for broader substrate scope. |

| Circular Dichroism (CD) Spectroscopy | Confirmation of absolute stereochemistry through chiroptical properties. | Coupling with computational predictions for unambiguous assignment of complex molecules. |

| Density Functional Theory (DFT) | Transition state energies, reaction pathways, non-covalent interactions. acs.org | High-throughput virtual screening of potential catalysts; predicting optimal ligand structures. |

| In-Situ Infrared (IR) Spectroscopy | Real-time monitoring of reactant consumption and product formation; identification of intermediates. | Kinetic analysis of catalytic cycles in flow chemistry systems to optimize conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.